Cas no 41404-67-5 (3-Bromo-2,4,6-trifluoropyridine)

3-Bromo-2,4,6-trifluoropyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-2,4,6-trifluoropyridine
- 41404-67-5
- AC9728
- SY253200
- CS-0452371
- EN300-645910
- MFCD27997114
-
- MDL: MFCD27997114
- Inchi: InChI=1S/C5HBrF3N/c6-4-2(7)1-3(8)10-5(4)9/h1H
- InChI Key: SPKNJYDIRCHCHG-UHFFFAOYSA-N
- SMILES: C1=C(C(=C(F)N=C1F)Br)F
Computed Properties
- Exact Mass: 210.92445g/mol
- Monoisotopic Mass: 210.92445g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 12.9Ų
3-Bromo-2,4,6-trifluoropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-645910-5.0g |
3-bromo-2,4,6-trifluoropyridine |
41404-67-5 | 95% | 5g |
$3273.0 | 2023-05-30 | |
Chemenu | CM171754-1g |
3-bromo-2,4,6-trifluoropyridine |
41404-67-5 | 95% | 1g |
$830 | 2021-08-05 | |
1PlusChem | 1P01ECOJ-100mg |
3-Bromo-2,4,6-trifluoropyridine |
41404-67-5 | 95% | 100mg |
$547.00 | 2024-05-02 | |
A2B Chem LLC | AX48435-50mg |
3-Bromo-2,4,6-trifluoropyridine |
41404-67-5 | 95% | 50mg |
$311.00 | 2024-04-20 | |
A2B Chem LLC | AX48435-100mg |
3-Bromo-2,4,6-trifluoropyridine |
41404-67-5 | 95% | 100mg |
$448.00 | 2024-04-20 | |
A2B Chem LLC | AX48435-1g |
3-Bromo-2,4,6-trifluoropyridine |
41404-67-5 | 95% | 1g |
$1224.00 | 2024-04-20 | |
1PlusChem | 1P01ECOJ-50mg |
3-Bromo-2,4,6-trifluoropyridine |
41404-67-5 | 95% | 50mg |
$375.00 | 2024-05-02 | |
1PlusChem | 1P01ECOJ-250mg |
3-Bromo-2,4,6-trifluoropyridine |
41404-67-5 | 95% | 250mg |
$753.00 | 2024-05-02 | |
Aaron | AR01ECWV-250mg |
3-Bromo-2,4,6-trifluoropyridine |
41404-67-5 | 95% | 250mg |
$794.00 | 2025-02-14 | |
Aaron | AR01ECWV-5g |
3-Bromo-2,4,6-trifluoropyridine |
41404-67-5 | 95% | 5g |
$4526.00 | 2023-12-15 |
3-Bromo-2,4,6-trifluoropyridine Related Literature
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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Hsing-I. Hsiang,Chang-Ting Yang,Jui-Huan Tu RSC Adv., 2016,6, 99297-99305
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
Additional information on 3-Bromo-2,4,6-trifluoropyridine
Introduction to 3-Bromo-2,4,6-trifluoropyridine (CAS No. 41404-67-5)
3-Bromo-2,4,6-trifluoropyridine, identified by the Chemical Abstracts Service Number (CAS No.) 41404-67-5, is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and industrial applications. The presence of multiple fluorine atoms and a bromine substituent in its molecular structure imparts unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry.
The molecular structure of 3-Bromo-2,4,6-trifluoropyridine consists of a pyridine ring substituted with three fluorine atoms at the 2, 4, and 6 positions, along with a bromine atom at the 3-position. This specific arrangement of substituents contributes to its reactivity and makes it a versatile building block for the synthesis of more complex molecules. The fluorine atoms enhance the compound's lipophilicity and metabolic stability, while the bromine atom provides a handle for further functionalization via cross-coupling reactions.
In recent years, 3-Bromo-2,4,6-trifluoropyridine has been extensively studied for its potential applications in drug discovery and development. Its structural features make it an ideal candidate for generating novel bioactive molecules with improved pharmacokinetic properties. For instance, fluorinated pyridines have been shown to enhance binding affinity and reduce metabolic degradation in drug candidates. Researchers have leveraged these properties to develop inhibitors targeting various therapeutic areas, including oncology, inflammation, and central nervous system disorders.
One of the most compelling aspects of 3-Bromo-2,4,6-trifluoropyridine is its utility in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental tools in synthetic organic chemistry that allow for the construction of carbon-carbon bonds under mild conditions. The bromine atom in the molecule serves as an excellent leaving group for palladium-catalyzed Suzuki-Miyaura couplings, Heck reactions, and Buchwald-Hartwig aminations. Such transformations have been pivotal in the development of small-molecule drugs with tailored biological activities.
Recent advancements in medicinal chemistry have highlighted the role of 3-Bromo-2,4,6-trifluoropyridine in designing kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are frequently implicated in diseases such as cancer. By incorporating this compound into lead structures, researchers have been able to generate potent inhibitors with improved selectivity and efficacy. For example, derivatives of 3-Bromo-2,4,6-trifluoropyridine have been reported to exhibit inhibitory activity against tyrosine kinases, which are key targets in oncology therapy.
The agrochemical industry has also benefited from the use of 3-Bromo-2,4,6-trifluoropyridine as an intermediate. Fluorinated pyridines are known to enhance the performance of pesticides and herbicides by improving their stability and bioavailability. Researchers have synthesized novel agrochemicals incorporating this scaffold that demonstrate effective pest control while maintaining environmental safety. These developments underscore the broad utility of 3-Bromo-2,4,6-trifluoropyridine across multiple sectors.
The synthesis of 3-Bromo-2,4,6-trifluoropyridine typically involves multi-step processes that require careful optimization to achieve high yields and purity. Common synthetic routes include halogenation of pre-existing pyridine derivatives followed by selective fluorination. Advances in catalytic methods have enabled more efficient production methods that minimize waste and energy consumption. Such improvements align with the growing emphasis on sustainable chemistry practices.
In conclusion,3-Bromo-2,4,6-trifluoropyridine (CAS No. 41404-67-5) is a multifaceted compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features enable diverse chemical transformations that are essential for drug discovery and material science innovation. As research continues to uncover new applications for this compound,3-Bromo-2,4,6-trifluoropyridine is poised to remain a cornerstone of synthetic chemistry for years to come.
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